molecular formula C17H13N3O B5877801 N'-(3-pyridinylmethylene)-1-naphthohydrazide

N'-(3-pyridinylmethylene)-1-naphthohydrazide

Cat. No. B5877801
M. Wt: 275.30 g/mol
InChI Key: BPMQSIGDQYIYQM-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinylmethylene)-1-naphthohydrazide, also known as Pyridinylmethylene hydrazide (PMH), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMH is a hydrazide derivative of naphthalene, which has been synthesized by several methods. In

Mechanism of Action

The mechanism of action of PMH is not fully understood. However, it has been suggested that PMH exerts its anti-cancer activity by inducing apoptosis in cancer cells. PMH has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, PMH has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
PMH has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. PMH has also been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, PMH has been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

PMH has several advantages for lab experiments, including its ease of synthesis and its fluorescent properties, which make it a useful probe for the detection of metal ions. However, PMH has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for PMH research. One potential area of research is the synthesis of PMH derivatives with improved solubility and bioavailability. Another area of research is the investigation of PMH as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, PMH could be further explored as a precursor for the synthesis of novel MOFs and COFs with unique properties.

Synthesis Methods

PMH can be synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde with 1-naphthohydrazide in the presence of a catalyst. Another method involves the reaction of 3-pyridinecarboxaldehyde with 1-naphthohydrazine in the presence of a reducing agent. The yield of PMH obtained through these methods ranges from 60-80%.

Scientific Research Applications

PMH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PMH has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties. In materials science, PMH has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, PMH has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17(20-19-12-13-5-4-10-18-11-13)16-9-3-7-14-6-1-2-8-15(14)16/h1-12H,(H,20,21)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQSIGDQYIYQM-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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